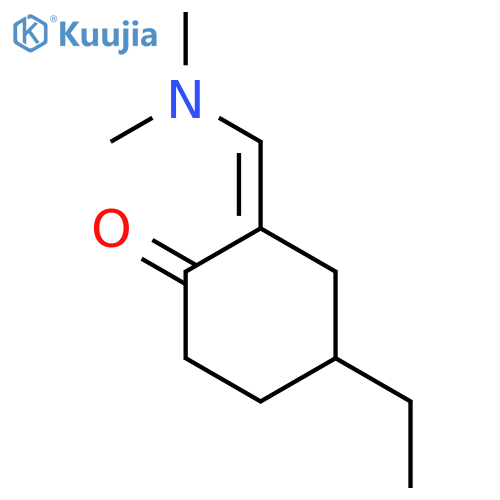Cas no 1344802-79-4 (2-(dimethylamino)methylidene-4-ethylcyclohexan-1-one)

1344802-79-4 structure
商品名:2-(dimethylamino)methylidene-4-ethylcyclohexan-1-one
2-(dimethylamino)methylidene-4-ethylcyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- 1344802-79-4
- 2-[(Dimethylamino)methylidene]-4-ethylcyclohexan-1-one
- EN300-1125886
- Cyclohexanone, 2-[(dimethylamino)methylene]-4-ethyl-
- 2-(dimethylamino)methylidene-4-ethylcyclohexan-1-one
-
- インチ: 1S/C11H19NO/c1-4-9-5-6-11(13)10(7-9)8-12(2)3/h8-9H,4-7H2,1-3H3/b10-8-
- InChIKey: GDSVZBISCMPTSP-NTMALXAHSA-N
- ほほえんだ: O=C1/C(=C\N(C)C)/CC(CC)CC1
計算された属性
- せいみつぶんしりょう: 181.146664230g/mol
- どういたいしつりょう: 181.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 218
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
じっけんとくせい
- 密度みつど: 0.998±0.06 g/cm3(Predicted)
- ふってん: 268.9±29.0 °C(Predicted)
- 酸性度係数(pKa): 5.71±0.40(Predicted)
2-(dimethylamino)methylidene-4-ethylcyclohexan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1125886-1g |
2-[(dimethylamino)methylidene]-4-ethylcyclohexan-1-one |
1344802-79-4 | 95% | 1g |
$557.0 | 2023-10-26 | |
| Enamine | EN300-1125886-0.1g |
2-[(dimethylamino)methylidene]-4-ethylcyclohexan-1-one |
1344802-79-4 | 95% | 0.1g |
$490.0 | 2023-10-26 | |
| Enamine | EN300-1125886-5g |
2-[(dimethylamino)methylidene]-4-ethylcyclohexan-1-one |
1344802-79-4 | 95% | 5g |
$1614.0 | 2023-10-26 | |
| Enamine | EN300-1125886-5.0g |
2-[(dimethylamino)methylidene]-4-ethylcyclohexan-1-one |
1344802-79-4 | 5g |
$2110.0 | 2023-06-09 | ||
| Enamine | EN300-1125886-10.0g |
2-[(dimethylamino)methylidene]-4-ethylcyclohexan-1-one |
1344802-79-4 | 10g |
$3131.0 | 2023-06-09 | ||
| Enamine | EN300-1125886-10g |
2-[(dimethylamino)methylidene]-4-ethylcyclohexan-1-one |
1344802-79-4 | 95% | 10g |
$2393.0 | 2023-10-26 | |
| Enamine | EN300-1125886-1.0g |
2-[(dimethylamino)methylidene]-4-ethylcyclohexan-1-one |
1344802-79-4 | 1g |
$728.0 | 2023-06-09 | ||
| Enamine | EN300-1125886-0.25g |
2-[(dimethylamino)methylidene]-4-ethylcyclohexan-1-one |
1344802-79-4 | 95% | 0.25g |
$513.0 | 2023-10-26 | |
| Enamine | EN300-1125886-2.5g |
2-[(dimethylamino)methylidene]-4-ethylcyclohexan-1-one |
1344802-79-4 | 95% | 2.5g |
$1089.0 | 2023-10-26 | |
| Enamine | EN300-1125886-0.05g |
2-[(dimethylamino)methylidene]-4-ethylcyclohexan-1-one |
1344802-79-4 | 95% | 0.05g |
$468.0 | 2023-10-26 |
2-(dimethylamino)methylidene-4-ethylcyclohexan-1-one 関連文献
-
1. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
1344802-79-4 (2-(dimethylamino)methylidene-4-ethylcyclohexan-1-one) 関連製品
- 1189426-16-1(Sulfadiazine-13C6)
- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)
- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
